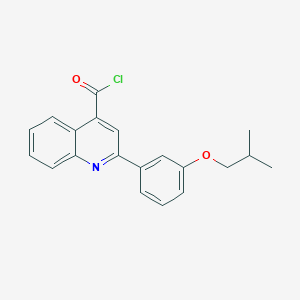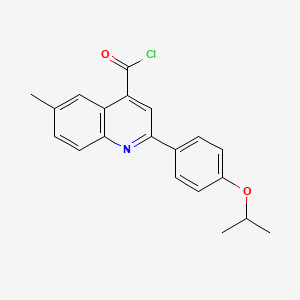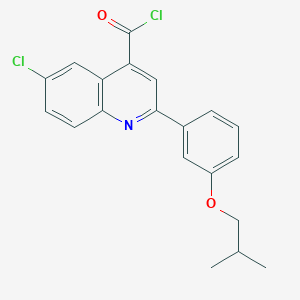![molecular formula C16H14Cl2O3 B1393918 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride CAS No. 1160251-21-7](/img/structure/B1393918.png)
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride
Vue d'ensemble
Description
“4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride” is a chemical compound with the molecular formula C16H14Cl2O3 and a molecular weight of 325.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride” consists of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Characterization
- New derivatives of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine were synthesized, showcasing the potential of chlorobenzyl compounds in creating biologically significant molecules (Salama, 2020).
- A study on benzyl and benzoyl substituted oxime-phosphazenes highlights the versatility of chlorobenzyl compounds in synthesizing complex molecules with potential applications in various fields (Çil, Arslan, & Görgülü, 2006).
Crystal Structure Analysis
- Isomorphism in 1-(2-halidobenzyl)-4-[(E)-2-(3-hydroxyphenyl)ethenyl]pyridinium halide hemihydrates was analyzed, demonstrating the structural properties of chlorobenzyl-based compounds (Prukała, Prukała, & Kubicki, 2008).
Catalytic Applications
- Palladium complexes of bis(di-tert-butylphosphinomethyl)benzene were used for the methoxycarbonylation of aryl chlorides, including chlorobenzyl compounds, revealing their potential in catalysis (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Antimicrobial Activity
- Synthesis and genotoxicity assessment of heterocyclic compounds containing 1,2,3-Selena- or 1,2,3-Thiadiazole Rings, with 4-chlorobenzyl components, were conducted to evaluate their antimicrobial activity (Al-Smadi et al., 2019).
Fluorescent Sensing
- A benzothiadiazole-based fluorescent sensor for detecting oxalyl chloride and phosgene used a chlorobenzyl compound, indicating its use in the development of sensitive chemical sensors (Zhang et al., 2017).
Photophysical Properties
- The photophysical properties of N-chlorobenzyl substituted (E)-2'(3'-or 4')-hydroxy-4-stilbazolium chlorides were studied, highlighting the potential of chlorobenzyl compounds in developing photonic materials (Prukała, Prukała, Khmelinskii, & Sikorski, 2011).
Biological Activity
- Synthesis and biological activity of ester- and amide-functionalized imidazolium salts and related water-soluble coinage metal N-heterocyclic carbene complexes, involving chlorobenzyl compounds, were studied for their cytotoxic properties (Pellei et al., 2012).
Enzymatic Mediated Chlorination
- Chloroperoxidase-mediated chlorination of aromatic groups in fulvic acid was investigated, using chlorobenzyl compounds, to understand environmental impacts (Niedan, Pavasars, & Oberg, 2000).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-ethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMLBWAOGNJIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)
![Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1393842.png)








![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393856.png)
